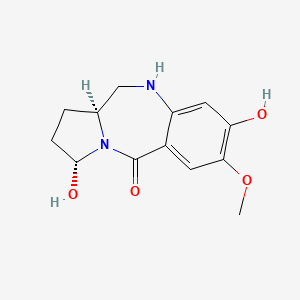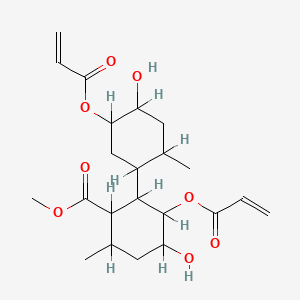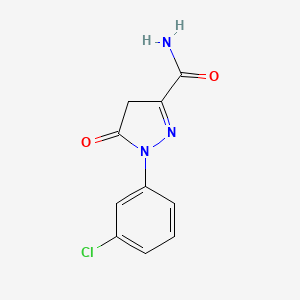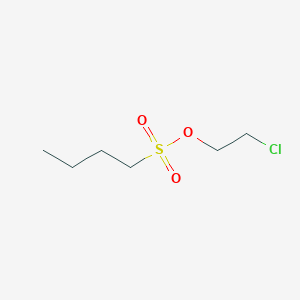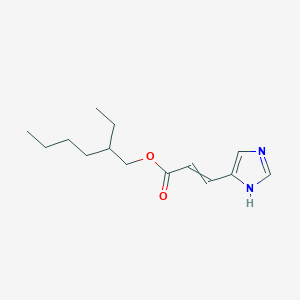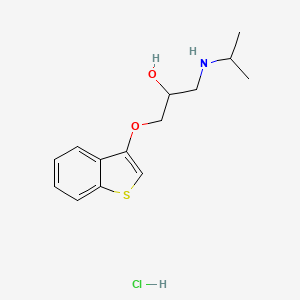
1-(Benzo(b)thien-3-yloxy)-3-((1-methylethyl)amino)-2-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzo(b)thien-3-yloxy)-3-((1-methylethyl)amino)-2-propanol hydrochloride is a chemical compound that belongs to the class of organic compounds known as beta-blockers. These compounds are commonly used in the treatment of various cardiovascular conditions, including hypertension, angina, and arrhythmias. The unique structure of this compound allows it to interact with specific receptors in the body, leading to its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo(b)thien-3-yloxy)-3-((1-methylethyl)amino)-2-propanol hydrochloride typically involves the following steps:
Formation of the Benzo(b)thien-3-yloxy Intermediate: This step involves the reaction of a benzo[b]thiophene derivative with an appropriate reagent to introduce the oxy group at the 3-position.
Amination: The intermediate is then reacted with isopropylamine under controlled conditions to introduce the amino group at the 3-position of the propanol chain.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo(b)thien-3-yloxy)-3-((1-methylethyl)amino)-2-propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with lithium aluminum hydride may produce thiol derivatives.
Scientific Research Applications
1-(Benzo(b)thien-3-yloxy)-3-((1-methylethyl)amino)-2-propanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of beta-blocker synthesis and reactivity.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic applications in treating cardiovascular diseases and other conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Benzo(b)thien-3-yloxy)-3-((1-methylethyl)amino)-2-propanol hydrochloride involves its interaction with beta-adrenergic receptors in the body. By binding to these receptors, the compound inhibits the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This action is mediated through the blockade of G-protein-coupled receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Propranolol: A widely used beta-blocker with a similar mechanism of action.
Atenolol: Another beta-blocker with a different pharmacokinetic profile.
Metoprolol: Known for its selectivity towards beta-1 adrenergic receptors.
Uniqueness
1-(Benzo(b)thien-3-yloxy)-3-((1-methylethyl)amino)-2-propanol hydrochloride is unique due to its specific structural features, which may confer distinct pharmacological properties. Its benzo[b]thiophene moiety and the presence of the isopropylamino group contribute to its unique receptor binding characteristics and therapeutic potential.
Properties
CAS No. |
71572-73-1 |
|---|---|
Molecular Formula |
C14H20ClNO2S |
Molecular Weight |
301.8 g/mol |
IUPAC Name |
1-(1-benzothiophen-3-yloxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C14H19NO2S.ClH/c1-10(2)15-7-11(16)8-17-13-9-18-14-6-4-3-5-12(13)14;/h3-6,9-11,15-16H,7-8H2,1-2H3;1H |
InChI Key |
HBVCMIIPJBDOES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CSC2=CC=CC=C21)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





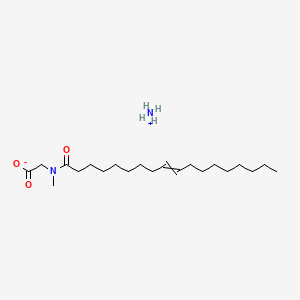
![2-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14475050.png)



